2-methylsulfanyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
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Description
The compound is a benzamide derivative with a 2-methylsulfanyl substituent and a 1,3,4-oxadiazole ring attached to a tetrahydronaphthalen-2-yl group . Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are known to have a wide range of biological activities.
Molecular Structure Analysis
The compound contains several functional groups, including an amide, a 1,3,4-oxadiazole ring, and a tetrahydronaphthalene ring . These groups could contribute to the compound’s physical and chemical properties, as well as its potential biological activity.Chemical Reactions Analysis
Again, without specific information, it’s challenging to provide a detailed chemical reactions analysis. The compound’s reactivity would likely be influenced by the presence of the amide, 1,3,4-oxadiazole, and tetrahydronaphthalene functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the amide group could result in hydrogen bonding, influencing the compound’s solubility and stability .Scientific Research Applications
Crystal Structure and Biological Studies
- Research has been conducted on derivatives of 4,5-dihydro-1,3,4-oxadiazole-2-thiones, which are closely related to the compound . These studies include the synthesis, characterization by spectral studies, and determination of the three-dimensional molecular structure through X-ray diffraction. Furthermore, their in vitro biological activities, such as antioxidant and antibacterial effects against Staphylococcus aureus, have been explored (Karanth et al., 2019).
Anticancer Evaluation
- The compound's structural analogs have been synthesized and evaluated for their anticancer properties. These include various derivatives of 1,3,4-oxadiazole, which have been tested in vitro against different cancer cell lines. For instance, some compounds have shown promising activity against breast cancer and other cancer types (Salahuddin et al., 2014).
Synthesis Techniques
- Advanced synthesis techniques involving palladium-mediated rapid carbonylation have been employed for related compounds. This method is significant for the efficient synthesis of labeled compounds, which can be used in various scientific applications, including drug development (Takashima-Hirano et al., 2012).
Evaluation as MMP-9 Inhibitors
- Certain oxadiazole derivatives have been synthesized and evaluated for their inhibitory effects on matrix metalloproteinases (MMPs), which are crucial in tumor progression. Some compounds have shown promising cytotoxic effects on lung adenocarcinoma and glioma cell lines, indicating their potential in cancer treatment (Özdemir et al., 2017).
Antimicrobial and Antifungal Action
- Research has also explored the antimicrobial and antifungal properties of related oxadiazole derivatives. These studies have shown sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans (Sych et al., 2019).
properties
IUPAC Name |
2-methylsulfanyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-26-17-9-5-4-8-16(17)18(24)21-20-23-22-19(25-20)15-11-10-13-6-2-3-7-14(13)12-15/h4-5,8-12H,2-3,6-7H2,1H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRRASCBNHIQCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC4=C(CCCC4)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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